molecular formula C15H18N2O2 B12009067 Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- CAS No. 100957-73-1

Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-

Cat. No.: B12009067
CAS No.: 100957-73-1
M. Wt: 258.32 g/mol
InChI Key: TVSRTTREFXYILJ-UHFFFAOYSA-N
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Description

Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H18N2O2 and a molecular weight of 258.35 . It is characterized by the presence of an indole ring, which is a common structural motif in many natural and synthetic compounds.

Preparation Methods

The synthesis of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be achieved through various methods. One common approach is the Fischer indolisation–N-alkylation sequence. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides to produce 1,2,3-trisubstituted indoles . This method is rapid, operationally straightforward, and generally high yielding. The reaction conditions typically involve the use of microwave irradiation to achieve short reaction times.

Chemical Reactions Analysis

Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-glyoxylic acid derivatives, while reduction can produce indole-3-glyoxylamine derivatives .

Scientific Research Applications

Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- has several scientific research applications. It has been studied for its potential anticancer activity, particularly in inhibiting tubulin polymerization and arresting tumor cell growth at the G2/M phase . This compound has also shown promise in antiviral, anti-inflammatory, and antimicrobial research . Additionally, it is used as a scaffold for developing new therapeutic agents in medicinal chemistry.

Mechanism of Action

The mechanism of action of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest at the G2/M phase . This mechanism is distinct from other microtubule inhibitors like taxanes and vinca alkaloids, making it a unique compound in its class.

Comparison with Similar Compounds

Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be compared with other indole derivatives that have similar biological activities. Some of these compounds include:

These compounds share the indole scaffold but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-.

Properties

CAS No.

100957-73-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(1-ethyl-2-methylindol-3-yl)-N,N-dimethyl-2-oxoacetamide

InChI

InChI=1S/C15H18N2O2/c1-5-17-10(2)13(14(18)15(19)16(3)4)11-8-6-7-9-12(11)17/h6-9H,5H2,1-4H3

InChI Key

TVSRTTREFXYILJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C)C

Origin of Product

United States

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